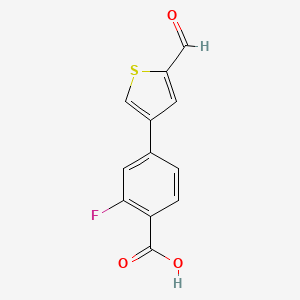

2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid

Description

2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a fluorine atom at the 2-position and a 5-formylthiophen-3-yl group at the 4-position. This structure combines electron-withdrawing (fluoro, formyl) and electron-donating (thiophene) moieties, making it a versatile intermediate in medicinal chemistry and materials science. The benzoic acid group enhances solubility in polar solvents and enables conjugation via carboxylate chemistry, while the formylthiophene moiety offers reactivity for cross-coupling or nucleophilic addition reactions .

Properties

IUPAC Name |

2-fluoro-4-(5-formylthiophen-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FO3S/c13-11-4-7(1-2-10(11)12(15)16)8-3-9(5-14)17-6-8/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZCDDRWCSMBMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=C2)C=O)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40689474 | |

| Record name | 2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261905-84-3 | |

| Record name | 2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 5-formylthiophene, which is then subjected to a series of reactions to introduce the fluorine atom and the benzoic acid group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 2-Fluoro-4-(5-carboxythiophen-3-yl)benzoic acid.

Reduction: 2-Fluoro-4-(5-hydroxymethylthiophen-3-yl)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The formyl group and fluorine atom can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Molecular weights estimated based on substituent contributions.

Key Observations :

Functional Group Impact :

- The benzoic acid group in the target compound distinguishes it from benzaldehyde derivatives (e.g., BP-4081, BP-4079), enabling ionic interactions and pH-dependent solubility. This is critical for drug delivery systems .

- Fluorine vs. Trifluoromethyl : The electron-withdrawing trifluoromethyl group in BP-4079 enhances thermal stability but reduces solubility compared to the single fluorine in the target compound .

Substituent Position Effects :

- The 5-formylthiophen-3-yl group in the target compound and BP-4081 provides a reactive aldehyde for further functionalization. However, the benzoic acid in the former allows for additional hydrogen bonding, which is absent in benzaldehyde analogues .

- In 3-Fluoro-4-n-octyloxybenzoic Acid (F0337-1G), the long alkyl chain improves hydrophobicity, making it suitable for lipid-based applications, unlike the hydrophilic formylthiophene group in the target compound .

Biological Activity

2-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of a benzoic acid core substituted with a fluorine atom and a formylthiophene group. Its molecular formula is , which contributes to its distinct chemical properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins, potentially modulating enzyme activity.

- Fluorine Influence : The presence of fluorine enhances lipophilicity and membrane permeability, which may improve the compound's bioavailability and efficacy in biological systems.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study reported that certain analogs demonstrated inhibition against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. Notably, it showed effectiveness against breast cancer cells, with IC50 values indicating potent activity at low concentrations.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a controlled study, this compound was tested on MCF-7 breast cancer cells. The results indicated:

- Cell Viability : Reduced by 70% at a concentration of 25 µM after 48 hours.

- Mechanism : Induction of caspase-dependent apoptosis was confirmed through flow cytometry analysis.

This study highlights the compound's potential as a lead candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds reveals the unique advantages of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid | Lacks formyl group; less potent | Limited antimicrobial activity |

| 2-Fluoro-5-(5-formylthiophen-3-yl)benzoic acid | Similar structure; varied reactivity | Moderate anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.